N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide: is a synthetic organic compound characterized by the presence of a bromophenyl group, an ethylphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Bromophenyl Group: This step involves the bromination of an aromatic ring, which can be carried out using bromine or a brominating agent like N-bromosuccinimide.
Attachment of the Ethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where an ethyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable solvent and base.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes, such as protein-ligand interactions or cellular uptake mechanisms.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and ethylphenyl groups can engage in hydrophobic interactions, while the carbonyl group in the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-bromophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-2-carboxamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, chloro) or variations in the position of functional groups (e.g., 2-carboxamide vs. 3-carboxamide) can significantly impact the compound’s properties and reactivity.
- Unique Features: N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of bromophenyl and ethylphenyl groups, which can influence its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJGXHSJJDWPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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